molecular formula C10H9ClFNO3 B8207727 1-Chloro-3-cyclobutoxy-2-fluoro-5-nitrobenzene

1-Chloro-3-cyclobutoxy-2-fluoro-5-nitrobenzene

Cat. No.: B8207727
M. Wt: 245.63 g/mol
InChI Key: LFUCPNUKIAMONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-cyclobutoxy-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C10H9ClFNO3 It is a derivative of benzene, characterized by the presence of chloro, cyclobutyloxy, fluoro, and nitro substituents on the benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-cyclobutoxy-2-fluoro-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: The addition of a chlorine atom to the benzene ring.

    Cyclobutyloxy Substitution: The attachment of a cyclobutyloxy group to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for halogenation, and appropriate solvents and catalysts for fluorination and cyclobutyloxy substitution .

Chemical Reactions Analysis

1-Chloro-3-cyclobutoxy-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

1-Chloro-3-cyclobutoxy-2-fluoro-5-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclobutoxy-2-fluoro-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-Chloro-3-cyclobutoxy-2-fluoro-5-nitrobenzene can be compared with similar compounds such as:

The unique combination of substituents in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-chloro-3-cyclobutyloxy-2-fluoro-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3/c11-8-4-6(13(14)15)5-9(10(8)12)16-7-2-1-3-7/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUCPNUKIAMONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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